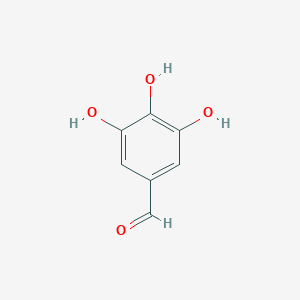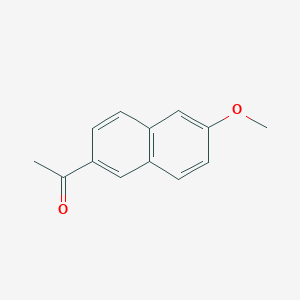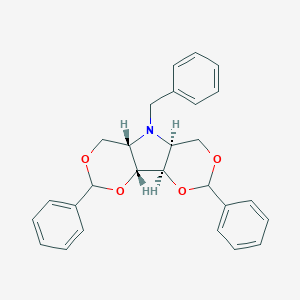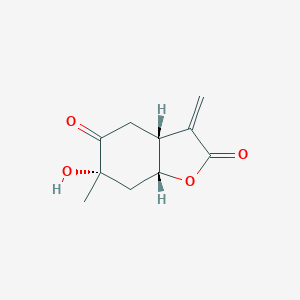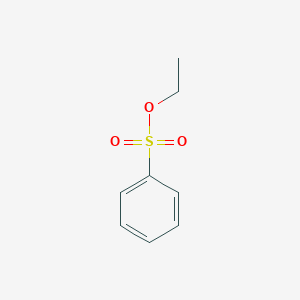
2-(4-Bromphenoxy)-N,N-Dimethylethylamin
Übersicht
Beschreibung
2-(4-Bromophenoxy)-N,N-dimethylethylamine is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid with a melting point of 124.1°C and a boiling point of 220°C. This compound has a wide range of applications in chemical synthesis, pharmaceuticals, and materials science and is used in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Koordinationschemie
Die Verbindung wurde bei der Synthese eines Koordinations-Polymers von Ni(II) verwendet . Die Koordinationsverbindung [NiCl 2 L(2-PrOH)] n (wobei L 2-(4-bromphenoxy)acetohydrazid ist; 2-PrOH ist Isopropanol) wurde erstmals erhalten . Die komplexe Verbindung wurde mittels Elementaranalysen, molaren Leitfähigkeiten, thermogravimetrischer Analyse, IR-Spektroskopie und Einkristall-Röntgenbeugungsanalyse charakterisiert .
Pharmazeutisches Zwischenprodukt
“2-(4-Bromphenoxy)tetrahydropyran” kann verwendet werden, um 4-Bromphenol bei einer Temperatur von 20 °C zu produzieren . Es wird als pharmazeutisches Zwischenprodukt verwendet .
Krebsforschung
Antibakterielle Forschung
Antivirale Forschung
Synthese biologisch aktiver Derivate
Hydrazide, zu denen auch 2-(4-bromphenoxy)acetohydrazid gehört, gelten als wichtige Zwischenprodukte und wertvolle Ausgangsmaterialien für die Synthese neuartiger, biologisch aktiver Derivate . So zeigen beispielsweise Hydrazid-Derivate, die ein aromatisches Fragment enthalten, antibakterielle und antifungale Aktivitäten .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withDihydrofolate reductase , a key enzyme in folate metabolism .
Mode of Action
It’s known that the interaction of similar compounds with their targets can lead to changes in the normal functioning of the target, which can result in various downstream effects .
Biochemical Pathways
Related compounds have been found to affect the folate metabolism pathway .
Result of Action
The interaction of similar compounds with their targets can lead to changes in the normal functioning of the target, which can result in various downstream effects .
Safety and Hazards
When handling 2-(4-Bromophenoxy)-N,N-dimethylethylamine, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Zukünftige Richtungen
2-(4-Bromophenoxy)-N,N-dimethylethylamine is an important intermediate for the synthesis of heterocyclic compounds such as azoles, 2,5-disubstituted-1,3,4-oxadiazoles, and 5-substituted 2-mercapto-1,3,4-oxadiazoles . Its potential applications in the synthesis of these compounds make it a valuable substance for future research and development.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVOYJFCKMYLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276895 | |
| Record name | 2-(4-Bromophenoxy)-N,N-dimethylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2474-07-9 | |
| Record name | 2-(4-Bromophenoxy)-N,N-dimethylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenoxy)-N,N-dimethylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

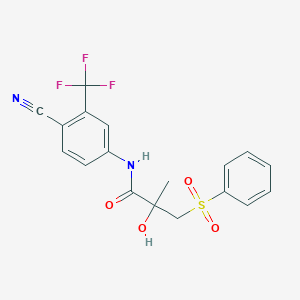
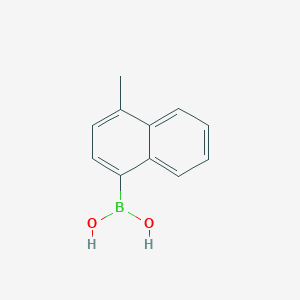
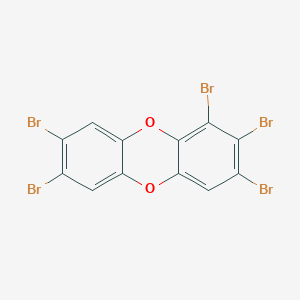
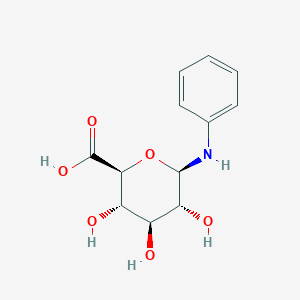

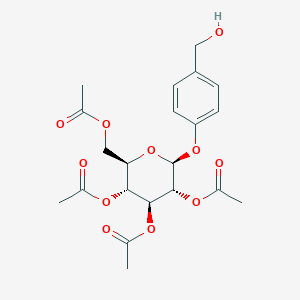

![3-[Acetyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B28271.png)

